acoR protein - 147416-64-6

acoR protein

Catalog Number: EVT-1518518
CAS Number: 147416-64-6
Molecular Formula: C7H15NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The acoR protein is primarily found in various organisms, including mammals and certain fungi. In humans, it is expressed in tissues that are actively involved in lipid metabolism, such as the liver and adipose tissue. The gene encoding this protein has been studied extensively to understand its function and regulation in metabolic disorders.

Classification

AcoR belongs to a family of regulatory proteins that modulate the activity of enzymes involved in fatty acid oxidation. It can be classified under regulatory proteins due to its role in controlling enzyme activity rather than acting as an enzyme itself.

Synthesis Analysis

Methods

The synthesis of acoR protein can be achieved through various methods, including:

  • Recombinant DNA Technology: This involves cloning the acoR gene into expression vectors followed by transformation into host cells (e.g., Escherichia coli) for protein expression.
  • In vitro Transcription and Translation: This method allows for the synthesis of proteins using synthetic mRNA templates and cell-free systems.

Technical Details

For recombinant synthesis, the acoR gene is typically amplified using polymerase chain reaction and then inserted into plasmids that contain strong promoters for high-level expression. Following transformation into competent cells, protein expression can be induced using specific conditions (e.g., temperature shift or addition of IPTG). Purification often involves affinity chromatography techniques tailored to the specific tags used during cloning.

Molecular Structure Analysis

Structure

The acoR protein has a complex three-dimensional structure that is crucial for its regulatory function. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have revealed key features including:

  • Binding Sites: Specific regions that interact with acyl-CoA oxidase.
  • Conformational Changes: Structural flexibility that allows it to modulate enzyme activity.

Data

Crystallographic data has provided insights into the spatial arrangement of amino acids within acoR, revealing how it interacts with its target enzymes. For instance, studies have shown that certain residues are critical for binding affinity and specificity.

Chemical Reactions Analysis

Reactions

AcoR is involved in several biochemical reactions related to fatty acid metabolism:

  • Regulation of Acyl-CoA Oxidase: AcoR binds to acyl-CoA oxidase, influencing its catalytic activity.
  • Feedback Mechanisms: It participates in feedback inhibition processes where the accumulation of fatty acid metabolites can alter its activity.

Technical Details

The interactions between acoR and acyl-CoA oxidase can be characterized using kinetic assays that measure enzyme activity under varying concentrations of substrates and inhibitors. Techniques such as surface plasmon resonance may also be employed to study binding kinetics.

Mechanism of Action

Process

The mechanism by which acoR regulates acyl-CoA oxidase involves:

  1. Binding: AcoR binds to acyl-CoA oxidase in response to specific metabolic signals.
  2. Conformational Change: This binding induces conformational changes in acyl-CoA oxidase that either enhance or inhibit its activity.
  3. Feedback Regulation: The action of acoR is modulated by levels of fatty acids and their derivatives, ensuring metabolic homeostasis.

Data

Experimental data has shown that mutations within the binding domain of acoR significantly affect its ability to regulate acyl-CoA oxidase, highlighting the importance of this interaction in metabolic control.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of acoR varies slightly among species but typically ranges from 30 to 40 kDa.
  • Solubility: AcoR is generally soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: AcoR exhibits stability under physiological conditions but may denature under extreme pH or temperature.
  • Isoelectric Point: The isoelectric point can vary based on post-translational modifications which affect its charge properties.

Relevant analyses such as circular dichroism spectroscopy have been used to assess secondary structure content and thermal stability.

Applications

Scientific Uses

The study of acoR has significant implications in various scientific fields:

  • Metabolic Disorders: Understanding how acoR functions can provide insights into conditions like obesity and diabetes where fatty acid metabolism is disrupted.
  • Drug Development: Targeting the interactions between acoR and acyl-CoA oxidase may lead to novel therapeutic strategies for metabolic diseases.
  • Biotechnology: Engineering acoR for enhanced performance in biocatalysis involving fatty acids could have industrial applications.

Research continues to explore the full potential of acoR in both basic science and applied contexts, highlighting its importance in cellular metabolism and disease.

Introduction to acoR Protein

Taxonomic Distribution of acoR in Prokaryotic Systems

The acoR gene exhibits a broad but phylogenetically constrained distribution across diverse bacterial lineages, primarily identified within the phylum Firmicutes, with significant representation in the Bacillus genus [3]. Beyond Bacillus subtilis, its type organism, homologs of acoR are found in other Firmicutes, including various species of Geobacillus and Paenibacillus. The protein is also distributed within the phylum Actinobacteria, including genera like Streptomyces and Mycobacterium, and among certain members of the Proteobacteria, particularly within the Alpha- and Gammaproteobacteria classes [3] [7]. This distribution pattern suggests an evolutionary history tied to the utilization of acetoin, a common fermentation product and environmental carbon source. The presence of acoR is often, though not universally, linked to the genomic context of the acoABCL operon, which it regulates. While acoR is widespread, its sequence conservation varies. Core domains essential for its function, such as the AAA+ ATPase domain (required for remodeling the RNA polymerase complex) and the DNA-binding domain (typically a helix-turn-helix motif), display higher conservation compared to linker regions or specific residues involved in effector binding or protein-protein interactions. The table below summarizes the taxonomic distribution of characterized acoR homologs:

Table 1: Taxonomic Distribution of acoR Homologs

PhylumGenus ExamplesGenomic ContextFunctional Evidence
FirmicutesBacillus, Geobacillus, PaenibacillusAdjacent to acoABCL operonBiochemical & Genetic [3]
ActinobacteriaStreptomyces, MycobacteriumOften near aco cluster genesGenetic & Bioinformatic [7]
ProteobacteriaPseudomonas, KlebsiellaVariable, sometimes linked to aco genesPrimarily Bioinformatic

Historical Discovery and Initial Characterization of acoR

The acoR gene was first identified and characterized in the model organism Bacillus subtilis during investigations into the genetic basis of acetoin catabolism. Published research in 2001 provided the foundational characterization of this regulator [3]. Initial studies focused on the acoABCL operon, which encodes the four subunits (E1α, E1β, E2, E3) of the acetoin dehydrogenase enzyme complex (AoDHEC). Researchers observed that mutations in a gene located downstream of acoABCL completely abolished the transcription of this operon, even in the presence of acetoin. This gene was designated acoR (for acetoin regulation).

Key initial findings defining acoR function included:

  • Genetic Location: acoR is situated immediately downstream of the acoABCL operon in B. subtilis, transcribed in the same direction but likely possessing its own promoter elements [3].
  • Essentiality for acoABCL Transcription: Disruption of acoR via mutation or deletion completely prevented the induction of acoABCL operon transcription by acetoin. This was demonstrated using lacZ transcriptional fusions, where β-galactosidase activity from an acoA'-'lacZ fusion was negligible in an acoR mutant strain under inducing conditions.
  • Sigma Factor Dependence: Transcription of the acoABCL operon was shown to be absolutely dependent on the alternative sigma factor SigL (σ^L^, σ^54^). Consequently, acoR function was also found to require SigL, placing acoR firmly within the class of sigma 54-dependent transcriptional activators [3].
  • Upstream Activating Sequences (UAS): Deletion analysis revealed that DNA sequences located more than 85 base pairs upstream of the acoABCL transcriptional start site were essential for full operon induction. These UAS elements were hypothesized to be the binding sites for the acoR protein.
  • Regulation of acoR Expression: Unlike the operon it controls, initial studies indicated that acoR transcription itself was not inducible by acetoin. However, its expression was subject to carbon catabolite repression (CCR), mediated by the global regulator CcpA (Catabolite Control Protein A). DNase I footprinting experiments confirmed direct binding of CcpA to the acoR promoter region, repressing its transcription, particularly in the presence of preferred carbon sources like glucose [3].

This initial characterization established acoR as a dedicated, sigma 54-dependent activator essential for inducing acetoin catabolism in B. subtilis in response to acetoin availability, while its own synthesis is tuned by the global carbon status of the cell.

Role of acoR in Microbial Metabolic Pathways: Focus on Acetoin Catabolism

The primary and best-characterized role of the acoR protein is its function as the specific transcriptional activator of the acoABCL operon, which encodes the acetoin dehydrogenase complex (AoDH enzyme complex). This complex catalyzes the critical first committed step in the respiratory catabolism of acetoin:

Acetoin + CoA + NAD^+^ → Acetyl-CoA + Acetaldehyde + NADH + H^+^

This reaction is physiologically vital for bacteria like B. subtilis that undergo fermentative growth. During exponential growth on sugars like glucose, B. subtilis secretes substantial amounts of acetoin (along with acetate and pyruvate) as a metabolic overflow product and to maintain redox balance. When the primary carbon source is depleted during the transition to stationary phase, acetoin serves as an important secondary carbon and energy source. The AoDH enzyme complex allows the cell to harvest the energy stored in acetoin by converting it into acetyl-CoA (entering the TCA cycle or used for biosynthesis) and acetaldehyde (further oxidized to acetate by aldehyde dehydrogenase, yielding more NADH and acetyl-CoA) [3] [5].

The regulatory mechanism of acoR involves several key steps:

  • Signal Sensing: While the direct effector molecule binding acoR has not been structurally defined for all homologs, genetic evidence strongly supports that acoR acts as the acetoin sensor. The presence of acetoin (or possibly a structurally related inducer molecule) is thought to trigger a conformational change in acoR, enabling its activation.
  • DNA Binding: Activated acoR binds specifically to Upstream Activating Sequences (UAS) located typically 80-150 bp upstream of the acoABCL core promoter. These UAS sites usually contain characteristic inverted repeats or tandem sequences recognized by the DNA-binding domain of acoR.
  • ATPase Activity & RNA Polymerase Remodeling: Bound acoR utilizes its intrinsic AAA+ ATPase activity to hydrolyze ATP. This energy is used to catalyze the isomerization of the closed complex formed by the RNA polymerase-sigma 54 (SigL) holoenzyme bound to the acoABCL promoter into an open complex competent for transcription initiation. This remodeling step is the hallmark of sigma 54-dependent activators like acoR.
  • Transcriptional Activation: The remodeling allows transcription initiation and elongation of the acoABCL operon, leading to the synthesis of the E1α, E1β, E2, and E3 subunits. These assemble into the functional AoDH enzyme complex, enabling acetoin catabolism.

acoR's activity is integrated with broader cellular metabolic regulation:

  • Carbon Catabolite Repression (CCR): As mentioned, expression of the acoR gene itself is repressed by CcpA in the presence of preferred carbon sources (e.g., glucose, glycerol). CcpA, in complex with its co-repressor HPr-Ser-P, binds to a cre (catabolite responsive element) site within the acoR promoter, preventing its transcription. This ensures that the AoDH enzyme complex is only synthesized when readily metabolizable sugars are exhausted and acetoin is available [3].
  • Sigma Factor Specificity: The absolute dependence on SigL (σ^54^) provides another layer of control, linking acoABCL expression to the cellular pool of this alternative sigma factor.

Table 2: Key Functional Elements and Regulatory Interactions of acoR

Element/InteractionDescriptionFunctional Consequence
Upstream Activating Sequence (UAS)DNA binding site(s) for acoR, located >85 bp upstream of acoABCL transcription startEssential for acoR-mediated activation of transcription
SigL (σ^54^)Alternative sigma factorRequired for RNA polymerase binding to acoABCL promoter; acoR remodels SigL-RNAP complex
AAA+ ATPase DomainConserved domain within acoR proteinProvides energy for open complex formation via ATP hydrolysis
Acetoin (Inducer)Vicinal diol compound (3-hydroxy-2-butanone)Putative effector molecule triggering acoR activation
CcpAGlobal catabolite repressor proteinRepresses transcription of the acoR gene under CCR conditions
cre site (in acoR promoter)Catabolite Responsive ElementBinding site for CcpA-HPr-Ser-P complex mediating CCR of acoR

Properties

CAS Number

147416-64-6

Product Name

acoR protein

Molecular Formula

C7H15NO2

Synonyms

acoR protein

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